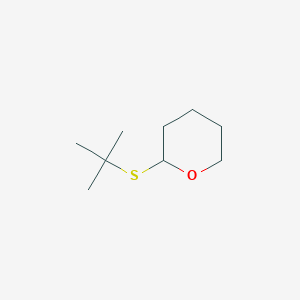

2-(tert-Butylthio)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

1927-53-3 |

|---|---|

Molecular Formula |

C9H18OS |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

2-tert-butylsulfanyloxane |

InChI |

InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |

InChI Key |

ZLUOBDVBCTXRMC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1CCCCO1 |

Canonical SMILES |

CC(C)(C)SC1CCCCO1 |

Synonyms |

2-(tert-Butylthio)tetrahydro-2H-pyran |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(tert-Butylthio)tetrahydro-2H-pyran: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butylthio)tetrahydro-2H-pyran is a heterocyclic organic compound featuring a tetrahydropyran ring substituted at the anomeric C2-position with a tert-butylthio group. This molecule belongs to the class of thioacetals, which are the sulfur analogs of acetals. The unique structural features of 2-(tert-Butylthio)tetrahydro-2H-pyran, particularly the acid-labile C-S bond at the anomeric center and the sterically bulky tert-butyl group, make it a compound of significant interest in modern organic synthesis.

This guide provides a comprehensive overview of the chemical properties of 2-(tert-Butylthio)tetrahydro-2H-pyran, including its synthesis, spectroscopic signature, and characteristic reactivity. The insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a versatile protecting group for thiols and as a valuable intermediate in complex molecule synthesis.

Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran

The most direct and common method for the synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran is the acid-catalyzed addition of tert-butylthiol to 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through a carbocation intermediate stabilized by the adjacent oxygen atom.[1][2]

Reaction Mechanism

The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. The nucleophilic sulfur atom of tert-butylthiol then attacks this electrophilic intermediate to form the final product.

Caption: Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran.

Experimental Protocol: Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran

Materials:

-

3,4-Dihydro-2H-pyran (DHP)

-

tert-Butylthiol

-

Anhydrous Dichloromethane (DCM)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a stirred solution of tert-butylthiol (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add a catalytic amount of PTSA (e.g., 0.05 mmol).[3]

-

Add DHP (1.1 equivalents) dropwise to the mixture.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by flash chromatography on silica gel if necessary.

Physical and Spectroscopic Properties

While specific experimental data for 2-(tert-Butylthio)tetrahydro-2H-pyran is not widely published, its physical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₁₈OS | Based on the molecular structure. |

| Molecular Weight | 174.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other thioacetals and tetrahydropyran derivatives. |

| Boiling Point | ~180-200 °C (at atmospheric pressure) | Higher than tetrahydropyran (88 °C) due to increased molecular weight and van der Waals forces from the tert-butylthio group. |

| Density | ~0.95-1.05 g/mL | Expected to be slightly less dense than water, similar to other thioethers. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, THF, ethyl acetate). Insoluble in water. | The nonpolar alkyl and thioether groups dominate the molecule's polarity. |

| ¹H NMR (CDCl₃) | δ 4.8-5.0 (m, 1H, O-CH-S), 3.5-4.0 (m, 2H, O-CH₂), 1.3-1.9 (m, 6H, ring CH₂), 1.35 (s, 9H, C(CH₃)₃) | The anomeric proton (O-CH-S) is expected to be the most downfield. The tert-butyl group will appear as a sharp singlet. The tetrahydropyran ring protons will show complex multiplets. |

| ¹³C NMR (CDCl₃) | δ 80-85 (O-CH-S), 62-65 (O-CH₂), 45-50 (quaternary C of t-Bu), 30-32 (CH₃ of t-Bu), 20-35 (ring CH₂) | The anomeric carbon will be in the typical acetal/thioacetal region. The carbons of the tert-butyl group will be distinct. |

| IR (neat) | 2950-2850 cm⁻¹ (C-H stretching), 1050-1150 cm⁻¹ (C-O stretching) | Characteristic absorptions for alkyl C-H bonds and the C-O-C ether linkage of the tetrahydropyran ring. The C-S stretch is typically weak and difficult to assign. |

| Mass Spectrometry (EI) | m/z 174 (M⁺), 85 (tetrahydropyranyl cation), 57 (tert-butyl cation) | The molecular ion peak should be observable. Common fragmentation patterns would include the loss of the tert-butyl group and cleavage to form the stable oxocarbenium ion (m/z 85) and the tert-butyl cation (m/z 57).[4][5] |

Chemical Reactivity

The reactivity of 2-(tert-Butylthio)tetrahydro-2H-pyran is dominated by the chemistry of the thioacetal functional group. It is generally stable to basic and nucleophilic conditions but is sensitive to acid and electrophilic reagents.

Hydrolysis (Cleavage)

Similar to THP ethers, the tert-butylthio group can be cleaved under acidic conditions to regenerate the free thiol. This property makes it a useful protecting group for thiols.[1][6] The cleavage is typically performed using a protic or Lewis acid in the presence of a nucleophilic solvent like water or an alcohol.[2]

Caption: Hydrolysis of 2-(tert-Butylthio)tetrahydro-2H-pyran.

Experimental Protocol: Cleavage of the 2-(tert-Butylthio)tetrahydro-2H-pyran Group

Materials:

-

2-(tert-Butylthio)tetrahydro-2H-pyran derivative

-

Methanol or a mixture of THF/water

-

p-Toluenesulfonic acid (PTSA) or other suitable acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2-(tert-Butylthio)tetrahydro-2H-pyran derivative (1.0 mmol) in methanol (10 mL).

-

Add a catalytic amount of PTSA (e.g., 0.1 mmol).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected thiol.

Oxidation

The sulfur atom in 2-(tert-Butylthio)tetrahydro-2H-pyran can be selectively oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.[7][8]

-

To Sulfoxide: Mild oxidizing agents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures are typically used.[8][9]

-

To Sulfone: Stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) at room temperature or with heating will lead to the sulfone.[10]

Caption: Oxidation pathway of 2-(tert-Butylthio)tetrahydro-2H-pyran.

Experimental Protocol: Oxidation to the Sulfoxide

Materials:

-

2-(tert-Butylthio)tetrahydro-2H-pyran

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(tert-Butylthio)tetrahydro-2H-pyran (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide.

Applications in Organic Synthesis

The primary application of 2-(tert-Butylthio)tetrahydro-2H-pyran in organic synthesis is as a protecting group for thiols.[1][11] The resulting thioacetal is stable to a wide range of reaction conditions under which other protecting groups might be labile, including basic, organometallic, and some reducing and oxidizing conditions. The ease of its introduction and its selective removal under acidic conditions make it a valuable tool in multistep synthesis.

Furthermore, the oxidized derivatives, the sulfoxide and sulfone, can serve as versatile synthetic intermediates. For instance, the sulfoxide can be used in Pummerer-type reactions, and the sulfone can act as a leaving group in substitution reactions or participate in Julia-Kocienski olefination reactions.

Conclusion

2-(tert-Butylthio)tetrahydro-2H-pyran is a readily accessible and highly useful compound in synthetic organic chemistry. Its chemical properties, governed by the thioacetal functionality, allow for its effective use as a robust protecting group for thiols. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity, as outlined in this guide, will enable researchers to confidently employ this reagent in the design and execution of complex synthetic strategies, ultimately facilitating advancements in drug discovery and development.

References

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link][1][6][11]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link][7]

-

Lam, K. T. (2007). Solid-Phase Synthesis and Spectral Properties of 2-Alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones A Combinatorial Approach for 2-Alkylthioimidazocoumarins. UC Davis. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link][1][6][11]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link][12]

-

Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link][2]

-

Wikipedia. (2023, December 19). Tetrahydropyran. In Wikipedia. [Link][13]

-

Wells, R. L., et al. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical, 229(1-2), 137-144. [Link][8]

-

Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509. [Link][14]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link][1][6][11]

-

Rychnovsky, S. D., & Griesgraber, G. (1992). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. Chemical Communications, (16), 1165-1166. [Link][15]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link][16]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link][10]

-

Duddeck, H., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of [R-THT][X] type. Magnetic Resonance in Chemistry, 60(7), 726-737. [Link][17]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link][9]

-

Xie, Y., et al. (2020). Optimization of conditions for oxidation of sulfides to sulfoxides a. ResearchGate. [Link][21]

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with retention time (RT)= 6.737. [Link][4]

-

Larock, R. C., & Reddy, T. R. (2005). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Tetrahedron letters, 46(45), 7735-7738. [Link][23]

-

Alomari, K., et al. (2022). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry, 20(6), 1181-1185. [Link][24]

-

Nakajima, J., et al. (2007). Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene. Journal of Organic Chemistry, 72(16), 6103-6109. [Link][25]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 13. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 14. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides [organic-chemistry.org]

- 15. New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. ac1.hhu.de [ac1.hhu.de]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. researchgate.net [researchgate.net]

2-(tert-Butylthio)tetrahydro-2H-pyran CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-(tert-Butylthio)tetrahydro-2H-pyran , a specialized organosulfur intermediate used in organic synthesis and ligand development.

Executive Summary

2-(tert-Butylthio)tetrahydro-2H-pyran (also known as tert-butyl tetrahydropyranyl sulfide) is a mixed acetal-like thioether formed by the protection of tert-butyl thiol with 3,4-dihydro-2H-pyran (DHP).[1] While often categorized as a protected thiol, its unique steric bulk—conferred by the tert-butyl group—and the lability of the S-O acetal linkage make it a valuable "masked" sulfide donor and a precursor for sterically crowded sulfoxides and sulfones.[1] This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for drug discovery and fine chemical manufacturing.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a class of monothioacetals , where the sulfur atom is flanked by a bulky tert-butyl group and a cyclic ether.[1] This structural arrangement imparts significant stability against nucleophilic attack while retaining sensitivity to acidic hydrolysis.[1]

Table 1: Core Identifiers and Properties[1][2]

| Parameter | Specification |

| CAS Number | 1927-53-3 |

| IUPAC Name | 2-(tert-Butylthio)tetrahydro-2H-pyran |

| Synonyms | tert-Butyl tetrahydropyranyl sulfide; 2-(1,1-Dimethylethylthio)tetrahydro-2H-pyran |

| Molecular Formula | C |

| Molecular Weight | 174.30 g/mol |

| SMILES | CC(C)(C)SC1CCCCO1 |

| InChI Key | Calculated from SMILES |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic sulfide odor (pungent, requires containment) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Synthesis & Manufacturing Protocol

The synthesis of 2-(tert-butylthio)tetrahydro-2H-pyran follows a standard acid-catalyzed addition mechanism.[1] This reaction is highly atom-efficient, utilizing the electron-rich enol ether double bond of 3,4-dihydro-2H-pyran (DHP) to capture the thiol.[1]

Mechanistic Pathway

The reaction proceeds via the protonation of DHP, generating an oxocarbenium ion intermediate.[1] The tert-butyl thiol then attacks this electrophilic center.[1] The steric bulk of the tert-butyl group dictates that the reaction rate may be slower compared to primary thiols, requiring optimized catalysis.[1]

Validated Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques to manage thiol odors and moisture.[1]

Reagents:

-

3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2] (1.2 equivalents)[1]

-

2-Methyl-2-propanethiol (tert-butyl thiol) [CAS: 75-66-1] (1.0 equivalent)[1]

-

Catalyst:

-Toluenesulfonic acid (pTsOH) (0.5 mol%) or Pyridinium -

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with tert-butyl thiol (10 mmol) and anhydrous DCM (20 mL) under an argon atmosphere.

-

Catalyst Addition: Add the acid catalyst (pTsOH, 0.05 mmol) at 0°C.

-

Addition: Add DHP (12 mmol) dropwise over 15 minutes. The exotherm is generally mild, but temperature control ensures regioselectivity and prevents polymerization of DHP.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, 10% EtOAc/Hexanes) or GC-MS.[1] -

Quench: Quench with saturated aqueous NaHCO

solution to neutralize the acid. -

Workup: Extract with DCM (3x), wash combined organics with brine, and dry over Na

SO -

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (preferred for high purity) or flash column chromatography (neutral alumina is recommended over silica to prevent acid-catalyzed decomposition).[1]

Synthesis Workflow Diagram

Caption: Acid-catalyzed addition of tert-butyl thiol to DHP via an oxocarbenium intermediate.[1]

Reactivity & Applications in Drug Development

As a Senior Application Scientist, I categorize the utility of CAS 1927-53-3 into three primary domains: Protection , Oxidation , and Ligand Synthesis .

Thiol Protection Strategy

The THP group serves as a robust protecting group for the thiol functionality.[1] Unlike thioesters, the S-THP ether is stable to base (e.g., LiOH, K

-

Deprotection: The thiol is regenerated using mild aqueous acid (AcOH/H

O) or heavy metal salts (AgNO

Synthesis of Sulfoxides and Sulfones

This compound is an excellent substrate for controlled oxidation studies.[1] The steric bulk of the tert-butyl group directs oxidation stereoselectivity.[1]

-

Sulfoxide (S=O): Oxidation with 1 eq.[1]

-CPBA or NaIO -

Sulfone (O=S=O): Oxidation with excess oxidant yields the sulfone, which can serve as a Julia-Kocienski olefination precursor if the THP ring is opened or modified.[1]

Reactivity Logic Diagram

Caption: Divergent reactivity profile: Oxidation retains the ring, while hydrolysis/exchange cleaves the C-S bond.[1]

Safety & Handling Protocols

Hazard Classification:

-

Odor: High.[1] Like most low-molecular-weight thioethers, this compound possesses a strong, disagreeable odor (garlic/skunk-like).[1]

-

Flammability: Combustible liquid.[1]

Operational Controls:

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Odor Abatement: Glassware should be soaked in a bleach bath (sodium hypochlorite) or dilute hydrogen peroxide to oxidize residual sulfide traces before removal from the hood.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Oxidation to the sulfoxide may occur upon prolonged exposure to air.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][3] (General reference for S-THP protection chemistry).

-

Li, M., et al. (2011).[1] "Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols". Organic Letters, 13(5), 1064-1067.[1] (Contextual reference for DHP-thiol reactivity). [Link]

-

PubChem Database. (2025).[1][3] Compound Summary for Dihydro-2H-pyran Reactants. National Center for Biotechnology Information.[1] [Link]

Sources

Technical Guide: Solubility Profile of 2-(tert-Butylthio)tetrahydro-2H-pyran

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 2-(tert-Butylthio)tetrahydro-2H-pyran . This document is structured for researchers and formulation scientists requiring precise physicochemical data for synthesis, extraction, and application.

Executive Summary

2-(tert-Butylthio)tetrahydro-2H-pyran is a mixed O,S-acetal characterized by a lipophilic tert-butylthio group attached to the anomeric carbon of a tetrahydropyran (THP) ring. Its solubility profile is dominated by the bulky, hydrophobic tert-butyl group and the moderately polar ether linkage of the THP ring.

Key Findings:

-

Primary Solvency: Highly soluble in non-polar and polar aprotic organic solvents (e.g., Dichloromethane, Toluene, THF).

-

Aqueous Solubility: Negligible (Hydrophobic).

-

Partitioning: Favors organic phases in biphasic systems (

), making liquid-liquid extraction highly efficient with non-polar solvents.

Physicochemical Analysis & Mechanism

To understand the solubility behavior, we must analyze the molecular interactions at play.

Structural Components[1][2][3][4][5]

-

Tetrahydropyran (THP) Core: A six-membered cyclic ether. It acts as a hydrogen bond acceptor (Lewis base) but lacks hydrogen bond donors. This provides moderate polarity and compatibility with ethers and alcohols.

-

tert-Butylthio Group (-S-tBu):

-

Steric Bulk: The tert-butyl group is voluminous, disrupting water structure and increasing hydrophobicity.

-

Sulfur Atom: The sulfide linkage (-C-S-C-) is "softer" and less polar than the corresponding ether (-C-O-C-), reducing overall water solubility compared to oxygenated analogs.

-

Solvation Mechanism

The dissolution of 2-(tert-Butylthio)tetrahydro-2H-pyran relies on Van der Waals (dispersion) forces and weak dipole-dipole interactions .

-

In Hydrocarbons: The hydrophobic tert-butyl group interacts favorably with aliphatic chains via dispersion forces.

-

In Chlorinated Solvents: The polarizable sulfur and oxygen atoms interact well with the dipole of solvents like DCM.

-

In Water: The lack of H-bond donors and the large hydrophobic surface area ("Grease ball" effect of the t-butyl group) prevent stable hydration shells, leading to phase separation.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility status across standard laboratory solvent classes.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Interaction Mechanism |

| Hydrocarbons | Hexane, Heptane | High | Dispersion forces (Lipophilic interaction) |

| Toluene, Benzene | High | ||

| Chlorinated | Dichloromethane (DCM) | Very High | Dipole-Dipole & Dispersion |

| Chloroform | Very High | Dipole-Dipole | |

| Ethers | Diethyl Ether | High | Like-dissolves-like (Ether backbone) |

| Tetrahydrofuran (THF) | High | Miscible (Structural analog) | |

| Esters | Ethyl Acetate | High | Dipole-Dipole |

| Alcohols | Methanol, Ethanol | Soluble | Soluble, but may phase separate at low temps or if water is present. |

| Polar Aprotic | DMSO, DMF | Soluble | Dipole-Dipole (Soluble but less efficient for extraction) |

| Aqueous | Water | Insoluble | Hydrophobic exclusion |

Visualization of Interactions

Diagram 1: Solvation & Extraction Logic

This diagram illustrates the thermodynamic preference of the molecule for organic phases over aqueous phases, critical for extraction workflows.

Caption: Thermodynamic partitioning preference showing strong affinity for non-polar/polar-aprotic solvents and exclusion from aqueous media.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To define the exact saturation limit in a specific solvent (e.g., for formulation).

-

Preparation: Weigh 100 mg of 2-(tert-Butylthio)tetrahydro-2H-pyran into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., Hexane) in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear/homogeneous.

-

Insoluble: Phase separation or oil droplets persist.

-

-

Calculation:

Protocol B: Purification via Liquid-Liquid Extraction

Purpose: Isolating the molecule from a crude reaction mixture (e.g., synthesis from Dihydropyran and tert-butyl thiol).

-

Quench: Pour crude reaction mixture into 50 mL of saturated aqueous NaHCO

(to neutralize acid catalyst). -

Extraction:

-

Add 50 mL of Diethyl Ether or Dichloromethane .

-

Shake vigorously in a separatory funnel for 2 minutes.

-

Allow phases to separate. The target molecule will reside in the organic (bottom for DCM, top for Ether) layer.

-

-

Wash: Wash the organic layer with 20 mL Brine (Saturated NaCl) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous MgSO

for 15 minutes. -

Concentration: Filter and remove solvent via rotary evaporation (

C, reduced pressure).

Diagram 2: Extraction Workflow

Caption: Standard workup procedure isolating the lipophilic sulfide from aqueous byproducts.

Safety & Handling Implications

-

Odor Control: As a sulfide (thioether), this molecule likely possesses a strong, diffusive sulfurous odor (cabbage/gas-like).

-

Recommendation: All solubility testing must be performed in a fume hood .

-

Decontamination: Glassware should be treated with a dilute bleach solution (oxidizing agent) to convert the sulfide to a non-volatile sulfoxide/sulfone before removal from the hood.

-

-

Solvent Hazards: When using chlorinated solvents (DCM), ensure compatibility with standard nitrile gloves (DCM permeates nitrile rapidly; use PVA or double-glove/change frequently).

References

-

PubChem Compound Summary. (n.d.). Tetrahydro-2H-pyran derivatives and physical properties. National Center for Biotechnology Information. Retrieved from [Link]

-

FEMA (Flavor and Extract Manufacturers Association). (2012). Safety evaluation of certain food additives (sulfur compounds). WHO Food Additives Series No.[1][2] 67. Retrieved from [Link]

-

Tian, G.-Q., & Shi, M. (2007).[3] Stereoselective Synthesis of Tetrahydropyrans via Prins-type Cyclization.[3] Organic Letters, 9(12), 2405-2408. (Demonstrates solubility of THP derivatives in DCM/Ether). Retrieved from [Link]

-

Thermo Scientific Chemicals. (2023). Safety Data Sheet: 2-(3-Butynyloxy)tetrahydro-2H-pyran (Analogous Ether). Fisher Scientific.[4] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability Profile of 2-(tert-Butylthio)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(tert-butylthio)tetrahydro-2H-pyran, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3] Given the critical importance of thermal stability in the manufacturing, storage, and formulation of active pharmaceutical ingredients (APIs), this document outlines a robust, multi-technique approach centered on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We delve into the theoretical underpinnings of these analytical methods, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. Furthermore, potential thermal decomposition pathways for 2-(tert-butylthio)tetrahydro-2H-pyran are proposed based on established principles of organic chemistry and studies of analogous thioether and tetrahydropyran structures. This guide is intended to be a practical resource for scientists seeking to characterize the thermal behavior of this and similar molecules, ensuring the development of safe and stable pharmaceutical products.

Introduction: The Significance of Thermal Stability in Drug Development

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable pharmacological and pharmacokinetic properties.[3][4][5] The incorporation of a tert-butylthio group introduces a thioacetal functionality, which can influence the molecule's reactivity, lipophilicity, and metabolic profile.[6] The resultant compound, 2-(tert-butylthio)tetrahydro-2H-pyran, therefore represents a class of molecules of significant interest in drug discovery.

The thermal stability of a potential drug candidate is a non-negotiable parameter that must be thoroughly investigated. It dictates crucial aspects of the drug development lifecycle, including:

-

Process Chemistry: Ensuring the molecule can withstand the temperatures required for synthesis, purification, and formulation without degradation.

-

Storage and Shelf-life: Defining appropriate storage conditions to prevent decomposition over time, which could lead to a loss of potency or the formation of toxic byproducts.

-

Formulation: Selecting compatible excipients and processes (e.g., lyophilization, melt extrusion) that will not compromise the drug's integrity.

-

Safety: Identifying potential thermal hazards, such as exothermic decomposition, which could pose risks during manufacturing or handling.[7][8]

This guide provides the scientific framework to comprehensively assess these characteristics for 2-(tert-butylthio)tetrahydro-2H-pyran.

Core Analytical Techniques for Thermal Stability Assessment

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal properties.[9][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is the definitive method for determining the temperature at which a material begins to decompose or lose volatile components.[10]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It detects endothermic and exothermic transitions, such as melting, crystallization, glass transitions, and decomposition events.[12][13][14]

Together, these techniques allow us to not only identify the onset of degradation but also to understand the energetic nature of the decomposition process.

Experimental Design: Protocols for Thermal Analysis

The following protocols are designed to provide a robust and reproducible thermal stability profile for 2-(tert-butylthio)tetrahydro-2H-pyran.

Thermogravimetric Analysis (TGA) Protocol

This protocol aims to determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.[15]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(tert-butylthio)tetrahydro-2H-pyran into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[15]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[9]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tpeak).[11]

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[12]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(tert-butylthio)tetrahydro-2H-pyran into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C) to observe any low-temperature phase transitions.

-

Ramp the temperature from -20°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting (Tm).

-

Identify exothermic peaks, which indicate energy-releasing events such as decomposition. Correlate the onset of any significant exotherm with the Tonset from the TGA data.[16]

-

Experimental Workflow Visualization

Caption: Workflow for Thermal Stability Analysis.

Predicted Thermal Profile and Decomposition Pathways

While specific experimental data for 2-(tert-butylthio)tetrahydro-2H-pyran is not publicly available, we can predict its thermal behavior based on the known chemistry of its constituent functional groups.

Anticipated TGA & DSC Data

The following table summarizes the expected thermal events for 2-(tert-butylthio)tetrahydro-2H-pyran.

| Parameter | Analytical Technique | Expected Observation | Rationale |

| Melting Point (Tm) | DSC | Endothermic peak, likely in the range of 30-80°C. | The molecule is a non-polar solid at room temperature; the exact melting point depends on crystalline packing. |

| Onset of Decomposition (Tonset) | TGA | ~180-250°C | Thioethers and thioacetals generally exhibit moderate thermal stability.[17][18] Decomposition is likely initiated by C-S bond cleavage, which is weaker than C-C or C-O bonds. |

| Peak Decomposition (Tpeak) | TGA (DTG) | ~220-280°C | Represents the temperature of the maximum rate of mass loss. |

| Decomposition Energetics | DSC | Exothermic event | The fragmentation of the molecule into smaller, more stable gaseous products is typically an energy-releasing process. |

| Residue at 600°C | TGA | < 2% | As an organic molecule containing C, H, O, and S, it is expected to decompose primarily into volatile products under an inert atmosphere. |

Proposed Decomposition Mechanism

The thermal decomposition of 2-(tert-butylthio)tetrahydro-2H-pyran is likely to proceed via a multi-step radical mechanism initiated by the homolytic cleavage of the weakest bond.

-

Initiation: The sulfur-carbon bond (C-S) is generally the most labile bond in this structure. Thermal energy will likely induce its homolytic cleavage, forming a tert-butyl radical and a tetrahydropyranyl-2-thiyl radical.

-

Propagation & Fragmentation:

-

The highly unstable tert-butyl radical can readily eliminate a hydrogen atom to form isobutylene gas.

-

The tetrahydropyranyl-2-thiyl radical can undergo further fragmentation. A plausible pathway involves the cleavage of the tetrahydropyran ring, which is known to decompose to form smaller volatile molecules like formaldehyde and butadiene under thermal stress.[19][20]

-

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Thioacetal - Wikipedia [en.wikipedia.org]

- 7. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. etamu.edu [etamu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Thermal decomposition of 3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Overview of tert-butylthio group chemistry in heterocycles

The following technical guide details the chemistry, synthesis, and application of the tert-butylthio group in heterocyclic chemistry, tailored for drug discovery professionals.

Scope: Synthesis, Deprotection, Metabolic Profiling, and Bioisosterism Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Utility

The tert-butylthio group (-S-tBu ) represents a dichotomy in medicinal chemistry: it is simultaneously one of the most robust thiol-protecting groups available and a potent, albeit metabolically liable, hydrophobic pharmacophore .

For the drug developer, the tert-butylthio moiety offers:

-

Steric Bulk: The high steric demand (

) effectively shields the sulfur atom, preventing unwanted disulfide formation or oxidation during multi-step synthesis. -

Lipophilicity: It significantly increases

, useful for probing hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) during hit-to-lead optimization. -

Electronic Effect: It acts as a weak electron donor (+R) but, due to steric inhibition of resonance, often behaves more like a simple alkylthio group than a methylthio group.

However, its utility is checked by its metabolic susceptibility (S-oxidation and C-hydroxylation) and the "olfactory penalty" of its installation. This guide provides odorless synthetic protocols, precise deprotection strategies, and bioisosteric replacements to navigate these challenges.

Installation: "Odorless" & Catalytic Protocols

The traditional use of tert-butylthiol (t-BuSH) is plagued by its volatility and noxious stench.[1] Modern protocols utilize surrogates or catalytic cross-coupling to bypass this hazard.

Method A: Palladium-Catalyzed C–S Cross-Coupling (Odorless)

This is the gold standard for installing -S-tBu onto heteroaryl halides (Cl, Br, I) without handling free thiols.

-

Reagents: S-tert-butylisothiouronium bromide (odorless solid surrogate).[1]

-

Catalyst: Pd

(dba) -

Mechanism: In situ generation of the tert-butyl thiolate anion under basic conditions, followed by transmetallation.

Protocol:

-

Reagent Prep: Suspend Heteroaryl Bromide (1.0 equiv), S-tert-butylisothiouronium bromide (1.2 equiv), and NaOtBu (2.0 equiv) in Toluene/Dioxane (1:1).

-

Catalysis: Add Pd

(dba) -

Reaction: Heat to 100 °C for 4–12 h under Ar.

-

Workup: Filter through Celite; concentrate. The distinct "garlic" odor is minimal compared to using free thiol.

Method B: Direct C–H Sulfenylation (Radical)

Ideal for electron-rich heterocycles (indoles, pyrroles) where pre-functionalization with a halide is undesirable.

-

Reagent: Di-tert-butyl disulfide (DTBP).

-

Promoter: tert-Butyl hydroperoxide (TBHP) or catalytic I

/DMSO. -

Mechanism: Radical substitution. The t-BuS• radical attacks the electron-rich position.

Comparison of Methods

| Feature | Pd-Catalyzed Cross-Coupling | Nucleophilic Substitution (S | Radical C–H Sulfenylation |

| Substrate Scope | Aryl/Heteroaryl Halides (Broad) | Electron-Deficient Heterocycles | Electron-Rich Heterocycles |

| Odor Level | Low (Solid surrogate) | High (Uses t-BuSH or salt) | Moderate (Uses Disulfide) |

| Yield | High (>85%) | Moderate to High | Variable (Regioselectivity issues) |

| Key Limitation | Cost of Catalyst | Requires activating E-withdrawing group | Radical side reactions |

Reactivity & Deprotection: The "Fortress" Group

The tert-butylthio ether is notoriously stable. It survives TFA (used for Boc removal), hydrazine (Fmoc removal), and mild oxidants. This stability makes it an excellent "permanent" protecting group but a challenge to remove when the free thiol is the target.

The Deprotection Challenge

Unlike trityl (-CPh

Recommended Protocol: The NpsCl Method (Orthogonal)

This method is the most reliable for sensitive heterocyclic scaffolds. It relies on activating the sulfur atom rather than the carbon.

Mechanism:

-

Activation: 2-Nitrobenzenesulfenyl chloride (NpsCl) attacks the sulfur, forming a reactive thiosulfonium ion.

-

Cleavage: The tert-butyl carbocation is expelled (trapped by solvent/scavenger), forming an asymmetric disulfide.

-

Reduction: NaBH

reduces the disulfide to the free thiol.[2]

Step-by-Step Protocol:

-

Dissolve Heteroaryl-S-tBu (1 mmol) in Glacial Acetic Acid.

-

Add 2-Nitrobenzenesulfenyl chloride (NpsCl) (1.2 equiv). Stir at RT for 2–4 h. Color change to yellow/orange indicates disulfide formation.

-

Concentrate to remove AcOH.

-

Redissolve residue in MeOH/THF (1:1).

-

Add NaBH

(4 equiv) portion-wise at 0 °C. Stir 1 h. -

Acidify carefully with 1M HCl to pH 4 (to protonate the thiolate). Extract with EtOAc.[3][4]

Alternative: Lewis Acid Cleavage

For substrates lacking acid-sensitive groups.

-

Reagents: BBr

(1.5 equiv) in CH -

Note: Often used for demethylation, but effectively cleaves S-tBu. Acetyl chloride can be added to trap the thiol as a thioacetate if isolation of the free thiol is difficult due to oxidation.

Visualization: Decision Logic & Pathways

Synthesis and Deprotection Logic Flow

Caption: Decision matrix for the installation and removal of the tert-butylthio group.

Applications in Drug Discovery[4][5][6][7]

Metabolic Liability & Bioisosterism

While -S-tBu fills hydrophobic pockets effectively, it is a "soft spot" for Cytochrome P450 enzymes.

-

Metabolic Pathway:

-

S-Oxidation: Rapid oxidation to Sulfoxide (-SO-tBu) and Sulfone (-SO

-tBu). This alters polarity drastically. -

C-Hydroxylation: Oxidation of the methyl groups to -S-C(CH

)

-

Bioisosteric Replacement Strategy: To maintain the steric bulk and lipophilicity while blocking metabolism, replace the tert-butyl group with:

-

Trifluoromethylcyclopropyl: Removes labile C-H bonds.

-

Pentafluoroethyl: Higher lipophilicity, metabolically inert.

Case Study: Rpn11 Inhibitors

In the development of Rpn11 (proteasome) inhibitors, the tert-butylthio group was utilized in early fragment-based discovery.

-

Role: The sulfur atom was initially intended to coordinate Zn

. -

Finding: Alkylation with the bulky tert-butyl group prevented Zn

coordination, turning the molecule into a hydrophobic probe rather than a chelator. This helped map the hydrophobic accessory pocket adjacent to the active site. -

Outcome: The group was later modified to a thiolate-generating motif (like a thioester) for the final clinical candidate to restore Zn

binding.

References

-

Odorless Synthesis (Isothiouronium)

- Title: Improved, Odorless Access to Benzo[1,2-d;4,5-d′]bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

- Source: MDPI, Molecules 2020.

-

URL:[Link]

-

Deprotection (NpsCl Method)

-

Metabolic Stability & Bioisosteres

-

General Reactivity

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity and Therapeutic Potential of Sulfur-Substituted Tetrahydropyrans

Executive Summary

This technical guide provides a comprehensive analysis of sulfur-substituted tetrahydropyrans (THPs), with a specific focus on 2-thiosubstituted THPs (thioglycosides) and their oxidized derivatives. These scaffolds are critical in drug discovery as metabolically stable bioisosteres of O-glycosides.[1] Unlike their oxygen counterparts, S-substituted THPs exhibit unique stereoelectronic behaviors, resistance to enzymatic hydrolysis, and orthogonal reactivity profiles that enable precise chemical editing (e.g., Pummerer rearrangements, thioglycoside activation). This document details the mechanistic underpinnings, synthetic protocols, and application of these moieties in modern medicinal chemistry.[1]

Stereoelectronic Principles: The Thio-Anomeric Effect

The reactivity of 2-thiosubstituted tetrahydropyrans is governed by the anomeric effect , though it manifests differently than in O-glycosides due to the lower electronegativity and larger orbital size of sulfur.

Endo- vs. Exo-Anomeric Effects

In 2-substituted THPs, the preference for the axial conformer is dictated by the interaction between the lone pair of the ring oxygen (

-

Endo-Anomeric Effect: The overlap

stabilizes the axial conformer. However, because the -

Reverse Anomeric Effect: In cationic species (e.g., N-protonated species or specific sulfonium ions), steric repulsion and solvation effects can override hyperconjugation, favoring the equatorial conformer.

Oxidation State Dependence

The oxidation state of the sulfur atom dramatically alters the conformational landscape:

-

Sulfide (-S-R): Moderate axial preference.

-

Sulfoxide (-S(O)-R): The chirality of the sulfur center becomes critical. The orientation of the sulfinyl oxygen (axial vs. equatorial) dictates the magnitude of the anomeric effect due to dipole-dipole interactions and competing

vs -

Sulfone (-SO2-R): Often leads to a loss of axial preference due to significant steric bulk and electrostatic repulsion.

Chemical Reactivity Profile

Chemoselective Oxidation

Sulfur-substituted THPs can be oxidized in a stepwise manner, providing a handle for tuning biological activity (e.g., hydrogen bond accepting capability of sulfoxides).

| Oxidant | Product | Selectivity | Mechanism Note |

| mCPBA (1.0 eq, -78°C) | Sulfoxide | Kinetic | Diastereoselective (attack from less hindered face) |

| H2O2 / HFIP | Sulfoxide | Chemo | Green chemistry approach; high functional group tolerance |

| KMnO4 or mCPBA (excess) | Sulfone | Thermodynamic | Irreversible oxidation; removes chirality at sulfur |

The Pummerer Rearrangement

The Pummerer rearrangement is a cornerstone reaction for functionalizing the

Mechanism:

-

Acylation: The sulfoxide oxygen attacks an acylating agent (e.g., Ac2O, TfAA).

-

Elimination: Loss of acetate/trifluoroacetate generates a thionium ion.

-

Re-addition: A nucleophile attacks the carbocationic center.

Thioglycoside Activation (Donor Reactivity)

Thioglycosides are "latent" glycosyl donors. They are stable to standard protecting group manipulations but become potent electrophiles when activated by "thiophilic" promoters. This orthogonality is vital for block synthesis of oligosaccharides.

Common Promoters:

-

NIS / TfOH: N-iodosuccinimide acts as the soft electrophile (iodonium source); TfOH activates the succinimide and stabilizes the leaving group.

-

BSP / Tf2O: 1-Benzenesulfinyl piperidine creates a highly reactive sulfonium intermediate at -60°C.

Visualization of Reaction Pathways

Thioglycoside Activation Mechanism

The following diagram illustrates the activation of a phenyl thioglycoside using NIS/TfOH, leading to the formation of the glycosyl oxocarbenium ion.

Figure 1: Mechanism of thioglycoside activation. The sulfur atom acts as a nucleophile toward the iodonium source, triggering the departure of the sulfide leaving group.

Pummerer Rearrangement Logic

This workflow depicts the functionalization of a tetrahydrothiopyran-oxide (sulfoxide in ring or substituent).

Figure 2: The Pummerer rearrangement pathway converting a sulfoxide to an alpha-functionalized sulfide.

Experimental Protocols

Protocol A: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

A standard method for installing the sulfur substituent at the anomeric position.

Reagents:

-

Preparation: Dissolve

-D-glucopyranose pentaacetate (1.0 equiv) in anhydrous -

Addition: Add thiophenol (1.2 equiv) via syringe.

-

Catalysis: Cool the solution to 0°C. Dropwise add boron trifluoride diethyl etherate (

, 1.5 equiv).-

Note: Cooling is essential to prevent anomerization to the thermodynamic

-product if the kinetic

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Quench: Pour into saturated aqueous

. Extract with DCM ( -

Purification: Dry organics over

, concentrate, and purify via flash chromatography.

Protocol B: Controlled Oxidation to Sulfoxide

Essential for creating sulfoxide donors or studying chiral sulfur effects.

-

Dissolution: Dissolve the thioglycoside (from Protocol A) in DCM (0.1 M).

-

Cooling: Cool to -78°C (Dry ice/acetone bath).

-

Critical: Low temperature is mandatory to prevent over-oxidation to the sulfone.

-

-

Oxidation: Add mCPBA (meta-chloroperbenzoic acid, 1.0 equiv, <77% purity grade adjusted) dropwise as a solution in DCM.

-

Workup: After 30 mins, quench with aqueous

(to destroy peroxides) and -

Isolation: Extract and concentrate. Sulfoxides often exist as diastereomeric mixtures (R_S/S_S) separable by HPLC or careful column chromatography.

Applications in Drug Development[1][2][3][4]

Metabolic Decoys

S-glycosides (thioglycosides) are resistant to glycoside hydrolases (glycosidases) because the C-S bond is not cleaved by the catalytic mechanism of these enzymes (which typically rely on protonating an exocyclic oxygen).

-

Application: They act as competitive inhibitors or "decoys." For example, S-linked sialic acid analogs can inhibit sialidases used by influenza viruses.

-

Stability: Unlike O-glycosides, which degrade rapidly in plasma, S-glycosides maintain structural integrity, improving PK/PD profiles.

Orthogonal Protection Strategies

In the synthesis of complex macrolides or antibody-drug conjugates (ADCs), the sulfur-substituted THP moiety serves as a "temporary" mask. It withstands basic and acidic conditions used to deprotect alcohols but can be activated selectively (using NIS/AgOTf) to attach the drug payload to a linker.

References

-

Crich, D., & Smith, M. (2001).[2] "1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates."[2] Journal of the American Chemical Society. Link

-

Codee, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews. Link

-

Giles, G. I., et al. (2017).[3] "The Reactive Sulfur Species Concept: 15 Years On." Antioxidants. Link

-

Woodcock, H. L., et al. (2007).[4] "Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran." Biophysical Journal.[4] Link

-

Pummerer, R. (1909).[5] "Über Phenyl-sulfoxy-essigsäure." Berichte der deutschen chemischen Gesellschaft. (Historical Foundation). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Reactive Sulfur Species Concept: 15 Years On - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pummer reaction | PPTX [slideshare.net]

Literature review of 2-(tert-Butylthio)tetrahydro-2H-pyran derivatives

This technical guide provides an in-depth review of 2-(tert-Butylthio)tetrahydro-2H-pyran and its derivatives, focusing on synthesis, conformational analysis (the anomeric effect), and applications in organic chemistry.

Content Type: Technical Whitepaper / Literature Review Audience: Synthetic Chemists, Process Scientists, and Structural Biologists

Executive Summary

The 2-(tert-butylthio)tetrahydro-2H-pyran scaffold represents a unique intersection of protecting group chemistry and physical organic conformational analysis. Unlike its oxygenated counterpart (the standard THP ether), the sulfur analogue introduces a bulky tert-butyl group attached via a longer C–S bond. This creates a distinct steric and electronic environment that makes these derivatives valuable as:

-

Odorless Thiol Surrogates: Reducing the volatility and stench associated with free tert-butyl thiol.

-

Mechanistic Probes: Testing the limits of the anomeric effect against extreme steric bulk.

-

Synthetic Intermediates: Precursors for bulky sulfoxides and sulfones used in stereoselective olefination reactions (e.g., Julia-Kocienski).

This guide synthesizes the synthesis, structural dynamics, and reactivity of this class of compounds.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Value / Description |

| IUPAC Name | 2-(tert-Butylsulfanyl)tetrahydro-2H-pyran |

| Molecular Formula | C₉H₁₈OS |

| Molecular Weight | 174.30 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Et₂O; insoluble in water |

| Stability | Stable to base and mild oxidation; acid-labile (hemithioacetal) |

| Key Feature | Hemithioacetal linkage (O–C–S) at the anomeric center |

Synthesis: Acid-Catalyzed Thio-Acetalization

The primary route to 2-(tert-butylthio)tetrahydro-2H-pyran derivatives is the acid-catalyzed addition of 2-methyl-2-propanethiol (t-BuSH) to 3,4-dihydro-2H-pyran (DHP). This reaction follows a Markovnikov addition mechanism.

Reaction Mechanism[4][5]

-

Protonation: The C=C double bond of DHP is protonated to form a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The bulky sulfur atom of t-BuSH attacks the anomeric carbon (C2).

-

Deprotonation: Loss of a proton yields the neutral thioether.

Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard procedures for THP-thioether formation.

Reagents:

-

3,4-Dihydro-2H-pyran (DHP): 1.2 equiv.

-

2-Methyl-2-propanethiol (t-BuSH): 1.0 equiv.

-

Catalyst: p-Toluenesulfonic acid (PTSA) (1 mol%) or Iodine (I₂) (5 mol%).

-

Solvent: Dichloromethane (DCM) (0.5 M).

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Add t-BuSH and dry DCM.

-

Addition: Cool the solution to 0°C. Add the catalyst (PTSA or I₂).

-

Reaction: Add DHP dropwise over 15 minutes to control the exotherm. Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ to neutralize the acid.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Note: The product is less polar than the starting alcohol/thiol.

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed Markovnikov addition of tert-butyl thiol to DHP.

Conformational Analysis: The Anomeric Effect vs. Sterics

The most technically fascinating aspect of 2-(tert-butylthio)tetrahydro-2H-pyran is its conformational equilibrium. This molecule is a battleground between two opposing forces:

-

The Anomeric Effect (Favors Axial):

-

Mechanism: Hyperconjugation between the axial lone pair on the ring oxygen (

) and the antibonding orbital of the C–S bond ( -

Strength: The

orbital is lower in energy than the corresponding

-

-

Steric Repulsion (Favors Equatorial):

-

Mechanism: 1,3-Diaxial interactions between the substituent at C2 and the axial hydrogens at C4 and C6.

-

Factor: The tert-butyl group is massive ("locking group"). In cyclohexane, it exclusively adopts the equatorial position.

-

The "Long Bond" Compromise

Literature data suggests that axial preference often persists for 2-alkylthio groups, even with significant bulk.

-

Why? The C–S bond length (~1.82 Å) is significantly longer than a C–C or C–O bond (~1.43 Å).

-

Result: The bulky tert-butyl group is held further away from the ring, reducing the 1,3-diaxial steric clash.[1] This allows the electronic stabilization of the anomeric effect to dominate or competitively coexist with the steric preference.

Visualization: Conformational Equilibrium

Figure 2: The interplay of electronic and steric forces in 2-(alkylthio)THP derivatives.

Applications & Derivative Chemistry[4][7]

Oxidation to Sulfones (Julia-Kocienski Precursors)

The 2-(tert-butylthio)THP derivative can be oxidized to the corresponding sulfone . Bulky heterocyclic sulfones are critical reagents in the Julia-Kocienski olefination , used to synthesize alkenes with high E-selectivity.

-

Reagent: m-CPBA (2.2 equiv) or H₂O₂/Mo.

-

Product: 2-(tert-butylsulfonyl)tetrahydro-2H-pyran.

-

Utility: The bulky tert-butyl group combined with the THP ring creates a specific steric environment that influences the stereochemistry of the olefination intermediate.

Protecting Group Utility

While less common than O-THP, the S-THP group is used to mask the nucleophilicity and odor of thiols.

-

Stability: Stable to basic hydrolysis, Grignard reagents, and lithium aluminum hydride.

-

Deprotection: Cleaved by heavy metal salts (HgCl₂, AgNO₃) or aqueous acid (HCl/MeOH) to regenerate the free thiol.

References

-

Preparation of Tetrahydropyranyl Deriv

- Source: Organic Chemistry Portal. "Synthesis of tetrahydropyrans."

-

URL:[Link]

-

Anomeric Effect in Sulfur Heterocycles

- Source: Sigma-Aldrich Technical Bulletin.

-

Conformational Analysis of Disubstituted Cyclohexanes and Pyrans

- Source: Chemistry LibreTexts.

-

URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran

Abstract

This document provides a comprehensive guide for the synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran, a valuable thioacetal used in various organic synthesis applications, particularly as a protecting group for thiols. The protocol details a robust and efficient acid-catalyzed addition of tert-butylthiol to 3,4-dihydro-2H-pyran. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth procedural details, mechanistic insights, safety precautions, and data interpretation to ensure successful and reproducible synthesis.

Introduction

Thioacetals, such as 2-(tert-Butylthio)tetrahydro-2H-pyran, are important functional groups in organic synthesis. The tetrahydropyranyl (THP) group, in particular, is widely recognized as an effective protecting group for alcohols and thiols due to its ease of introduction and removal under specific acidic conditions, while remaining stable to a wide range of non-acidic reagents.[1][2][3] The tert-butylthio moiety provides specific steric and electronic properties that can be advantageous in multistep synthetic sequences. The synthesis described herein involves the electrophilic addition of a thiol to an enol ether, a fundamental and reliable transformation in organic chemistry.[4][5]

The reaction proceeds via an acid-catalyzed mechanism where the double bond of 3,4-dihydro-2H-pyran (DHP) is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic sulfur atom of tert-butylthiol, followed by deprotonation to yield the final product. This method is highly efficient and generally provides good to excellent yields of the desired thioacetal.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 3,4-Dihydro-2H-pyran (DHP) | Reagent | Sigma-Aldrich | 110-87-2 | Should be freshly distilled if purity is questionable. |

| tert-Butylthiol | Reagent | Sigma-Aldrich | 75-66-1 | Pungent odor; handle in a fume hood.[6] |

| p-Toluenesulfonic acid monohydrate (PTSA) | ACS Reagent | Fisher Scientific | 6192-52-5 | Catalyst. |

| Dichloromethane (DCM) | Anhydrous | VWR | 75-09-2 | Solvent. |

| Saturated Sodium Bicarbonate Solution | Laboratory | In-house preparation | N/A | For workup. |

| Anhydrous Magnesium Sulfate | Laboratory | Fisher Scientific | 7487-88-9 | Drying agent. |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

-

3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Irritating to eyes and skin.[3] Handle in a well-ventilated fume hood away from ignition sources.

-

tert-Butylthiol: Possesses a strong, unpleasant odor. It is flammable and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.[6]

-

p-Toluenesulfonic acid (PTSA): Corrosive and can cause severe skin burns and eye damage. Handle with care.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (5.0 g, 59.4 mmol).

-

Dissolve the DHP in 30 mL of anhydrous dichloromethane.

-

Place the flask in an ice bath to cool the solution to 0 °C.

Reagent Addition

-

While stirring at 0 °C, slowly add tert-butylthiol (6.4 g, 71.3 mmol, 1.2 equivalents) to the DHP solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.113 g, 0.59 mmol, 0.01 equivalents).

Reaction Monitoring

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

Workup and Purification

-

Once the reaction is complete, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexanes to afford the pure 2-(tert-Butylthio)tetrahydro-2H-pyran.

Characterization

The final product should be a colorless to pale yellow oil. The structure can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Reaction Mechanism and Workflow

The synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran proceeds through an acid-catalyzed addition of the thiol to the enol ether. The mechanism involves the following key steps:

-

Protonation of the Enol Ether: The acid catalyst (PTSA) protonates the double bond of 3,4-dihydro-2H-pyran, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is the rate-determining step.

-

Nucleophilic Attack by the Thiol: The sulfur atom of tert-butylthiol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid) removes the proton from the sulfur atom, regenerating the catalyst and yielding the final product, 2-(tert-Butylthio)tetrahydro-2H-pyran.

Caption: Experimental workflow for the synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran.

Expected Results

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.80 (dd, 1H), 3.95 (m, 1H), 3.55 (m, 1H), 1.85-1.50 (m, 6H), 1.35 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 83.5, 62.8, 45.1, 31.2, 30.5, 25.6, 19.8 |

| Mass Spec (EI) | m/z 188 (M⁺) |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the DHP is of high purity. |

| Loss of product during workup. | Ensure complete extraction and careful handling during concentration. | |

| Presence of Starting Material | Insufficient catalyst. | Add a small additional amount of PTSA. |

| Reaction time too short. | Allow the reaction to stir for a longer period. | |

| Side Product Formation | Polymerization of DHP. | Ensure the reaction is kept cool during the initial addition and that the amount of acid catalyst is not excessive. |

| Ring-opening of the pyran.[7] | This is less common under these mild conditions but can be minimized by careful control of the reaction temperature and catalyst loading. |

References

-

ResearchGate. (n.d.). Proposed mechanism for thioarylation of dihydropyrans from thiols. Retrieved from [Link]

-

Wikipedia. (2023). Enol ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of thiols in dihydropyrane; synthesis of thioethers. Retrieved from [Link]

-

Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

MDPI. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules, 27(15), 4933. Retrieved from [Link]

-

Li, M., Li, H., Li, T., & Gu, Y. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic Letters, 13(5), 1064–1067. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-277. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dithiolopyranthione Synthesis, Spectroscopy and an Unusual Reactivity with DDQ. Retrieved from [Link]

-

National Institutes of Health. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(4), 1761-1776. Retrieved from [Link]

-

Organic Chemistry Portal. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509. Retrieved from [Link]

-

PI Chemicals Ltd. (n.d.). Material Safety Data Sheet: o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). tert-butyl tetrahydro-2H-pyran-2-yl ether. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 28(18), 6529. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of thiols to cyclic enones under various conditions and catalysts. Retrieved from [Link]

-

YouTube. (2021, November 26). THP Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2015). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 8(4), 529-534. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butylthiol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions. Retrieved from [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enol ether - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 7. Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Acid-Catalyzed Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran

This Application Note is structured to guide researchers through the acid-catalyzed protection of tert-butyl thiol (

Strategic Rationale & Scope

The protection of thiol groups is a critical step in multi-stage organic synthesis to prevent unwanted oxidation (disulfide formation) or nucleophilic interference. While thioethers are generally robust, the tetrahydropyranyl (THP) thioether offers a unique advantage: it is stable to strong bases, organometallics (e.g., Grignard reagents,

Specific Challenge:

Unlike primary thiols, tert-butyl thiol (2-methyl-2-propanethiol) possesses significant steric bulk adjacent to the nucleophilic sulfur atom. While the sulfur is inherently nucleophilic, the steric hindrance can retard the attack on the oxocarbenium intermediate generated from DHP. Furthermore,

Experimental Strategy:

This protocol utilizes

Mechanistic Pathway[1][2][3]

The reaction proceeds via an electrophilic addition mechanism. The acid catalyst protonates the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1] The sulfur atom of the tert-butyl thiol then attacks this highly electrophilic species.

Reaction Pathway Diagram

Caption: Electrophilic addition mechanism showing the formation of the oxocarbenium intermediate and subsequent nucleophilic attack by the sterically hindered thiol.

Experimental Protocol

Reagents and Materials[3][5][6][7][8][9][10][11][12][13]

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |

| tert-Butyl thiol | 90.19 | 1.0 | 0.80 | Nucleophile (Limiting Reagent) |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.5 | 0.92 | Electrophile / Protecting Group |

| 190.22 | 0.05 | Solid | Catalyst | |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Reaction Medium |

| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | N/A | Quench / Neutralization |

| Bleach (Sodium Hypochlorite) | N/A | N/A | N/A | Safety: Odor Neutralization |

Step-by-Step Methodology

Pre-Start Safety Check:

-

Perform all operations in a well-ventilated fume hood .

-

Prepare a "quench bath" consisting of 10% bleach solution to immediately decontaminate any glassware or spills containing the thiol.

Step 1: Reaction Setup

-

Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Cap with a rubber septum and purge with Nitrogen (

) or Argon for 5 minutes. -

Add Dichloromethane (DCM) (20 mL per 10 mmol thiol) via syringe.

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents) to the flask.

-

Cool the mixture to 0 °C using an ice bath. Note: Cooling controls the exotherm upon acid addition, preventing polymerization of DHP.

Step 2: Addition of Thiol and Catalyst

-

Add tert-Butyl thiol (1.0 equivalent) dropwise via syringe. Caution: Stench.

-

Add

-TsOH-

Alternative: For acid-sensitive substrates, use Pyridinium

-toluenesulfonate (PPTS) (10 mol%) and run at Room Temperature (RT).

-

-

Remove the ice bath after 10 minutes and allow the reaction to warm to Room Temperature (20-25 °C) .

Step 3: Monitoring

-

Monitor by Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).

-

Stain: Use Permanganate (

) or Iodine stain. DHP spots will fade; the product will be a distinct spot with higher -

Timeframe: Due to the steric bulk of the t-butyl group, reaction time may range from 2 to 6 hours .

-

Step 4: Quench and Workup

-

Once complete, quench the reaction by adding saturated aqueous

(20 mL). Stir vigorously for 10 minutes. -

Transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (

mL). -

Combine the organic layers and wash with:

-

Water (

mL) -

Brine (

mL)

-

-

Dry the organic phase over anhydrous

or -

Filter and concentrate under reduced pressure (Rotary Evaporator).

-